

Rivastigmine N-Oxide as a certified reference standard

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Compound of Interest

Compound Name: Rivastigmine N-Oxide

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Application Note: **Rivastigmine N-Oxide** as a Certified Reference Standard in Impurity Profiling

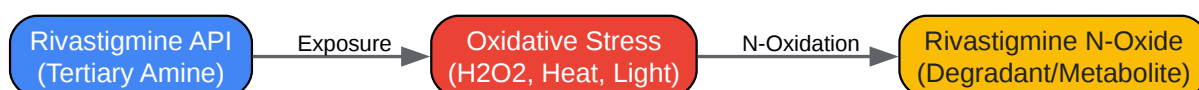
Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals.

Introduction and Mechanistic Causality

Rivastigmine is a reversible acetylcholinesterase inhibitor widely prescribed for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. During the synthesis, formulation, and shelf-life storage of the Active Pharmaceutical Ingredient (API), the drug is susceptible to various degradation pathways.

One of the most critical degradation products is **Rivastigmine N-Oxide** (CAS: 1369779-37-2) [1]. The causality of this impurity's formation lies in the molecular structure of the parent API. Rivastigmine contains an electron-rich tertiary amine (the dimethylamino group). When exposed to oxidative stress—such as trace peroxides in excipients, atmospheric oxygen, or photolytic conditions—the unshared electron pair on the nitrogen atom undergoes N-oxidation[2].

Because N-oxides can exhibit altered pharmacokinetic properties, differential blood-brain barrier permeability, or unexpected toxicological profiles, regulatory bodies (FDA, EMA) strictly enforce ICH Q3A(R2) and Q3B(R2) guidelines[3]. These guidelines mandate the identification, structural characterization, and precise quantification of degradation products exceeding the 0.1% threshold. Utilizing a highly pure, fully characterized Certified Reference Standard (CRS) of **Rivastigmine N-Oxide** is the only definitive way to establish Relative Response Factors (RRF) and ensure absolute quantitative accuracy[1].



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Fig 1: Oxidative degradation pathway of Rivastigmine yielding the N-Oxide impurity.

Analytical Strategy: Causality Behind Chromatographic Choices

Developing a stability-indicating method for Rivastigmine and its N-oxide requires overcoming specific chromatographic challenges, primarily peak tailing and co-elution.

- **Stationary Phase Selection:** Basic compounds like Rivastigmine strongly interact with residual, unreacted silanol groups on silica-based columns, leading to peak tailing. While a standard C18 column can be used, an end-capped C8 column is often preferred. The shorter alkyl chain reduces excessive hydrophobic retention, allowing the more polar N-oxide impurity to elute with optimal resolution while minimizing band broadening[4].
- **Mobile Phase & pH Control:** To suppress secondary silanol interactions, the mobile phase pH must be carefully controlled. An ammonium acetate buffer (pH 4.0) is utilized. This specific pH ensures that the residual silanols are protonated (neutralized), preventing ionic interactions with the basic amine of the analyte[4]. Furthermore, ammonium acetate is a volatile buffer, making this method directly transferable to LC-MS/MS without causing ion suppression or fouling the mass spectrometer source[5].

Experimental Protocol: Impurity Profiling via RP-HPLC-UV/MS

This protocol is designed as a self-validating system. By incorporating a System Suitability Test (SST) using the **Rivastigmine N-Oxide** CRS, the analyst verifies column efficiency and resolution prior to running unknown samples.

Step 1: Preparation of Solutions

- Diluent: Prepare a mixture of Water:Acetonitrile (50:50, v/v).
- Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC-grade water. Adjust the pH to 4.0 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 μm membrane.
- Standard Stock Solution (API): Accurately weigh 50 mg of Rivastigmine Tartrate API into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).
- CRS Stock Solution (Impurity): Accurately weigh 5 mg of **Rivastigmine N-Oxide** CRS into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (0.1 mg/mL).
- System Suitability (SST) Solution: Spike 1.0 mL of the CRS Stock Solution into 10 mL of the Standard Stock Solution. This creates a known resolution mixture to validate chromatographic separation.

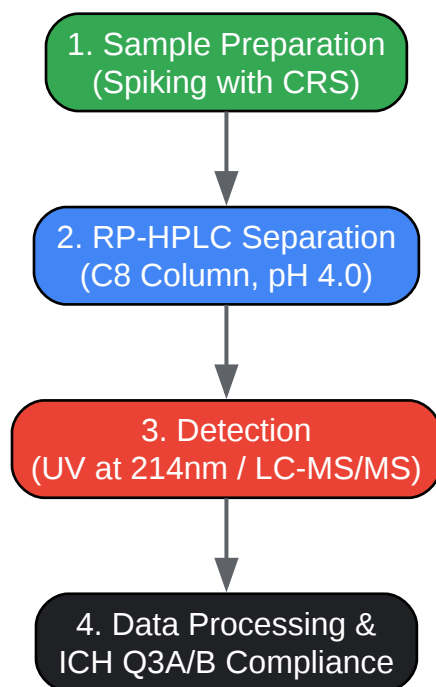
Step 2: Chromatographic Conditions

- Column: Acquity BEH C8 (or equivalent end-capped C8), 100 mm x 2.1 mm, 1.7 μm particle size^[4].
- Mobile Phase A: Ammonium Acetate Buffer (pH 4.0).
- Mobile Phase B: Acetonitrile (LC-MS grade).
- Elution Mode: Isocratic (65% A : 35% B)^[4].
- Flow Rate: 0.5 mL/min.

- Column Temperature: 30°C.
- Detection: UV at 214 nm (for quantification)[5]; ESI+ MS/MS (for structural confirmation)[3].
- Injection Volume: 5 µL.

Step 3: Execution and Self-Validation

- Equilibration: Run the mobile phase through the system for 30 minutes until a stable baseline is achieved.
- SST Injection: Inject the SST Solution in triplicate.
 - Acceptance Criteria: The resolution () between Rivastigmine and **Rivastigmine N-Oxide** must be . The tailing factor () for both peaks must be . If these criteria are not met, the system is invalid, and the column or mobile phase pH must be investigated[4].
- Sample Analysis: Inject blank diluent, followed by the unknown formulation or stability samples.
- Data Processing: Quantify the N-oxide impurity using the established calibration curve derived from the CRS.



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Fig 2: Step-by-step analytical workflow for impurity profiling using the CRS.

Method Validation & Quantitative Data Summary

To ensure trustworthiness and regulatory compliance, the method must be validated according to ICH Q2(R1) guidelines. The use of a high-purity **Rivastigmine N-Oxide** CRS allows for precise determination of the Limit of Detection (LOD), Limit of Quantification (LOQ), and recovery rates[3].

The table below summarizes typical validation parameters achieved using the optimized protocol:

Validation Parameter	Rivastigmine API	Rivastigmine N-Oxide (CRS)	Acceptance Criteria (ICH)
Linearity Range	0.5 – 10.0 µg/mL	0.05 – 5.0 µg/mL	
Limit of Detection (LOD)	0.05 µg/mL	0.02 µg/mL	Signal-to-Noise (S/N)
Limit of Quantitation (LOQ)	0.15 µg/mL	0.06 µg/mL	Signal-to-Noise (S/N)
Accuracy (Recovery %)	99.2% – 101.3%	98.5% – 102.1%	90.0% – 110.0% at LOQ level
Precision (% RSD)	0.8%	1.2%	
Peak Tailing Factor ()	1.15	1.10	

Data synthesis based on established literature for Rivastigmine stability-indicating methods[3], [5].

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